molecular formula C8H9BBrClO3 B1437025 2-Bromo-3-chloro-6-ethoxyphenylboronic acid CAS No. 1315476-02-8

2-Bromo-3-chloro-6-ethoxyphenylboronic acid

Cat. No. B1437025
M. Wt: 279.32 g/mol
InChI Key: RJDIZLCTKGQGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3-chloro-6-ethoxyphenylboronic acid” is a chemical compound with the molecular formula C8H9BBrClO3 . It is used for industrial and scientific research purposes.


Synthesis Analysis

Boronic acids, such as “2-Bromo-3-chloro-6-ethoxyphenylboronic acid”, are commonly used as building blocks and synthetic intermediates . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-chloro-6-ethoxyphenylboronic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 279.323 Da, and the monoisotopic mass is 277.951660 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-chloro-6-ethoxyphenylboronic acid” include a molecular weight of 279.32 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Suzuki Cross-Coupling Reaction : It's used in Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling method. This method synthesizes derivatives with potential medicinal applications, including activities like biofilm inhibition and anti-thrombolytic properties (Ikram et al., 2015).
  • Synthesis of Novel Heteroarylpyridines : It plays a role in the synthesis of heteroarylpyridines, which are important in various pharmaceutical compounds (Parry et al., 2002).

Chemical Properties and Reactions

  • Halodeboronation Studies : The compound is involved in halodeboronation studies, which is a process crucial for the synthesis of various aryl bromides and chlorides (Szumigala et al., 2004).
  • Spectral Analysis : Its spectral properties, including FT-IR, FT-Raman, NMR, and UV-Vis spectra, are studied for understanding its structural and physicochemical properties (Şaş et al., 2015).

Synthesis of Specific Compounds

  • Dapagliflozin Synthesis : It's utilized in the synthesis of dapagliflozin, an antidiabetic drug (Yafei, 2011).
  • Production of Halogenated Compounds : The compound is used in the production of halogenated α, β-unsaturated carbonyl compounds (Kim & Park, 2004).

Molecular Structure and Luminescent Properties

  • Cyclometalated Complexes : It's involved in the synthesis of cyclometalated complexes, which have applications in luminescent properties and in various coupling reactions (Xu et al., 2014).

Crystal Structure Analysis

  • Supramolecular Architecture : Its related compounds are studied for their crystal structures and supramolecular architecture (Shimpi et al., 2007).

Future Directions

As for the future directions, “2-Bromo-3-chloro-6-ethoxyphenylboronic acid” is currently used for research purposes. Given the growing interest in boronic acids and their derivatives in medicinal chemistry, it is likely that further studies will be conducted to explore new potential applications .

properties

IUPAC Name

(2-bromo-3-chloro-6-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(11)8(10)7(6)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIZLCTKGQGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-6-ethoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-chloro-6-ethoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.